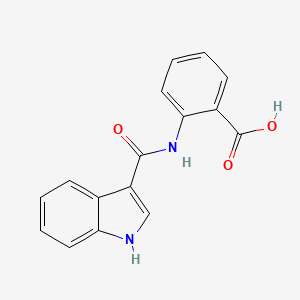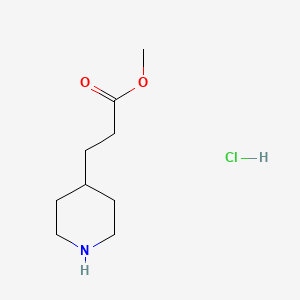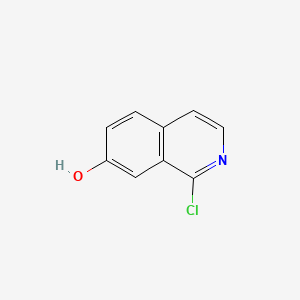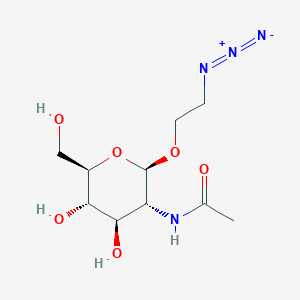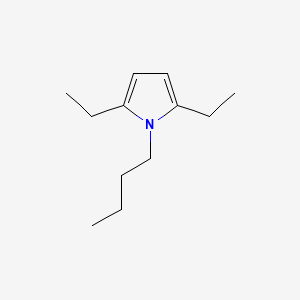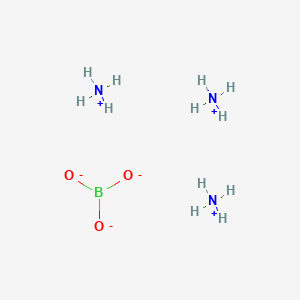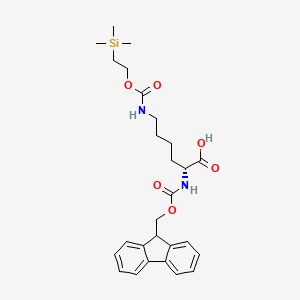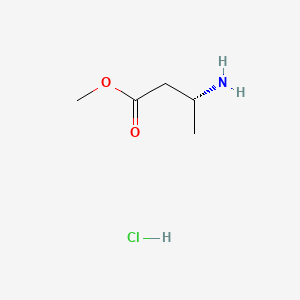
(R)-Methyl 3-aminobutanoate hydrochloride
Descripción general
Descripción
“®-Methyl 3-aminobutanoate hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of “®-Methyl 3-aminobutanoate hydrochloride” can be achieved through several methods. One method involves the use of 4-Hydroxy 2-butanone as a starting material, with the initial formation of oxime with hydroxyl amine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’. This provides the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .Physical And Chemical Properties Analysis
“®-Methyl 3-aminobutanoate hydrochloride” has a molecular weight of 153.61 . It is a white to yellow solid at room temperature . More detailed physical and chemical properties were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Compounds : (R)- and (S)-3-aminobutanoic acids, including their derivatives, have been synthesized through diastereomer separation and subsequent reactions. This process is vital for producing enantiomerically pure compounds used in pharmaceuticals and other applications (Estermann & Seebach, 1988).
Alkylation and Amination Techniques : Techniques such as alkylation and amination of β-aminobutanoates are used to produce various enantiomerically pure derivatives. These methods are significant for developing new drugs and chemicals (Seebach & Estermann, 1987).
Preparation of Stereoisomers : An improved procedure for preparing stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid has been reported. This process is crucial for obtaining specific isomers needed in drug synthesis and other applications (Juaristi et al., 1992).
Biopolymer Degradation : The biopolymer poly[(R)-3-hydroxybutyric acid] can be directly degraded to (R)-3-hydroxybutanoic acid and its methyl ester. This research is significant for understanding the breakdown and recycling of biopolymers (Seebach et al., 2003).
Pharmacological Activity : Studies on racemic 3-(p-chlorophenyl)-4-aminobutanoic acid have shown that its enantiomers exhibit different pharmacological activities, which is important for the development of more effective and targeted drugs (Witczuk et al., 1980).
Synthesis of β-Aminobutyric Acid Derivatives : Research has been conducted on the synthesis of β-substituted γ-aminobutyric acid derivatives, which are known to exhibit high pharmacological activity. This research is crucial for developing new therapeutic agents (Vasil'eva et al., 2016).
Enantioselective Synthesis : Enantioselective synthesis methods for β-amino acids, including (R)- and (S)-4-Amino-3-methylbutanoic acids, have been developed. These methods are crucial for producing specific enantiomers for research and drug development (Andruszkiewicz et al., 1990).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (3R)-3-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJTGGWNTZLJ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-aminobutanoate hydrochloride | |
CAS RN |
139243-54-2 | |
| Record name | methyl (3R)-3-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

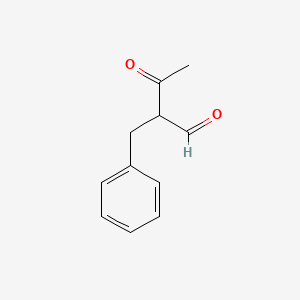
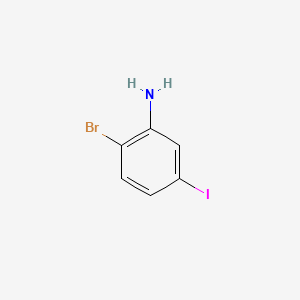
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
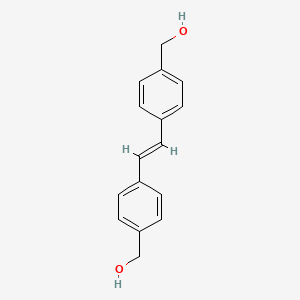
![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
